molecular formula C18H16O6 B14712882 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one CAS No. 20979-41-3

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one

Cat. No.: B14712882
CAS No.: 20979-41-3
M. Wt: 328.3 g/mol
InChI Key: ZQUZXWQNKBZWMD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects may involve inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is thought to result from its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-7-4-10(8-15(13)22-2)17-18(23-3)16(20)12-6-5-11(19)9-14(12)24-17/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUZXWQNKBZWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418837
Record name 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20979-41-3
Record name 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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